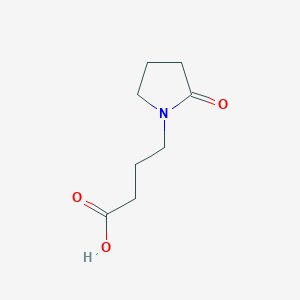
4-(2-Oxopyrrolidin-1-yl)butanoic acid
概要
説明
作用機序
Target of Action
It is a useful reagent in the preparation of pilsicainide and oxymethylene analog as sodium channel blocker .
Mode of Action
It’s known that sodium channel blockers inhibit the flow of sodium ions into neurons, which prevents the initiation and conduction of nerve impulses .
Biochemical Pathways
As a sodium channel blocker, it likely impacts the action potential pathway in neurons .
Result of Action
As a sodium channel blocker, it would likely prevent the initiation and conduction of nerve impulses .
生化学分析
Biochemical Properties
4-(2-Oxopyrrolidin-1-yl)butanoic acid plays a significant role in biochemical reactions, particularly as a reagent in the preparation of sodium channel blockers . It interacts with various enzymes and proteins, influencing their activity. For instance, it is involved in the preparation of pilsicainide and oxymethylene analogs, which are known sodium channel blockers . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of 2-(2-Oxopyrrolidin-1-yl)acetamide, which are structurally related to this compound, exhibit psychotropic and cerebroprotective effects . These effects are likely mediated through interactions with cellular receptors and signaling molecules, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a sodium channel blocker, which is crucial for its role in the preparation of pilsicainide and oxymethylene analogs . The binding interactions with sodium channels inhibit their activity, leading to changes in cellular ion flux and subsequent physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the rate of alkylation of related compounds decreases sharply after the first hour at 65°C . This suggests that this compound may also exhibit similar temporal effects, with its activity diminishing over time due to degradation.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The degradation of antibacterial 1-octylpyrrolidin-2-one by phenylobacteria produces this compound as an intermediate . This indicates that the compound is part of a larger metabolic network, influencing metabolic flux and metabolite levels.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of γ-butyrolactone and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 4-(2-Oxopyrrolidin-1-yl)butanoic acid may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-(2-Oxopyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
科学的研究の応用
4-(2-Oxopyrrolidin-1-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
類似化合物との比較
Similar Compounds
Levetiracetam: A similar compound with a pyrrolidinone ring, used as an anticonvulsant.
Pilsicainide: Another compound with a similar structure, used as a sodium channel blocker.
Uniqueness
4-(2-Oxopyrrolidin-1-yl)butanoic acid is unique due to its specific combination of a pyrrolidinone ring and a butanoic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
特性
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7-3-1-5-9(7)6-2-4-8(11)12/h1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDMYTORSDPYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389846 | |
| Record name | 4-(2-oxopyrrolidin-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6739-80-6 | |
| Record name | 4-(2-oxopyrrolidin-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


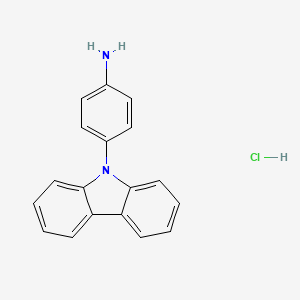
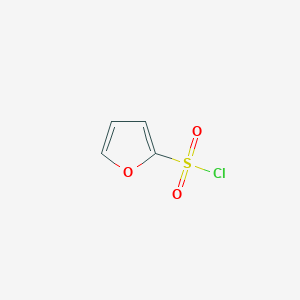
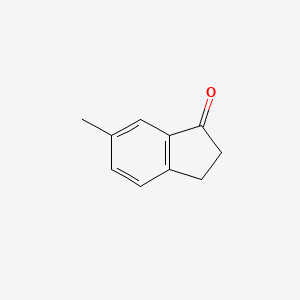
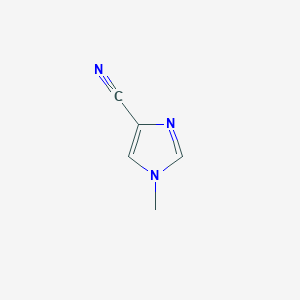
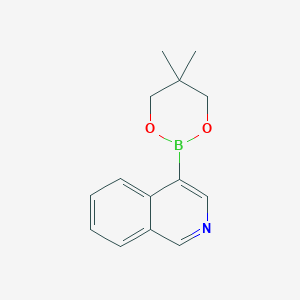
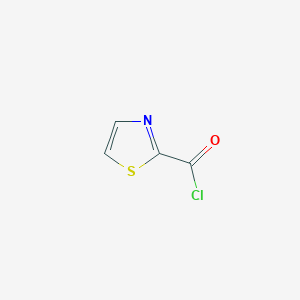
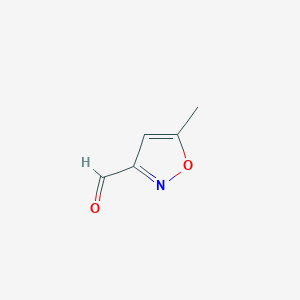

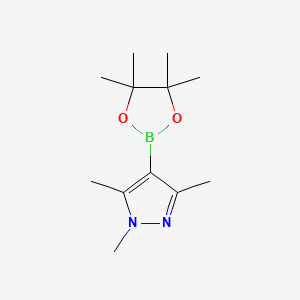

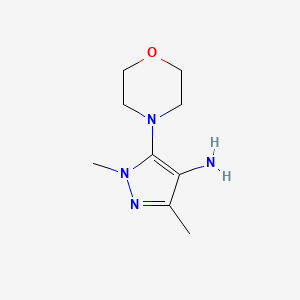
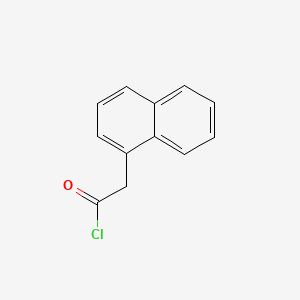
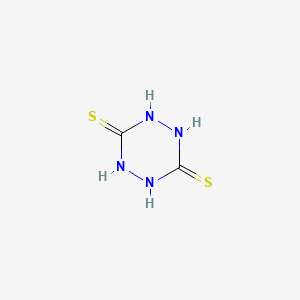
![1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B1306209.png)
